Cas no 683268-08-8 (1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo-)
![1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- structure](https://www.kuujia.com/scimg/cas/683268-08-8x500.png)
1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo-
- 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]-quinoline-8-carbaldehyde
- 7-OXO-2,3,6,7-TETRAHYDRO-[1,4]DIOXINO[2,3-G]QUINOLINE-8-CARBALDEHYDE
- AKOS000270323
- 7-hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- SCHEMBL2562704
- 7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- 7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- Z220356334
- BS-3215
- EN300-7417480
- 7-oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- STK801885
- 683268-08-8
- 7-oxo-2H,3H,6H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- 7-Hydroxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- AKOS037492018
- STL514476
- Oprea1_024373
- BBL030035
- CS-0313158
-
- MDL: MFCD03658987
- Inchi: InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15)
- InChI Key: VWVPRWORPBEFSO-UHFFFAOYSA-N
- SMILES: C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)O
Computed Properties
- Exact Mass: 231.05315777g/mol
- Monoisotopic Mass: 231.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 64.6Ų
1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH13952-100mg |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | >95% | 100mg |
$404.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383828-1g |
7-Hydroxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | 95+% | 1g |
¥4284.00 | 2024-05-03 | |
A2B Chem LLC | AH13952-10mg |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | >95% | 10mg |
$240.00 | 2024-04-19 | |
Crysdot LLC | CD11072841-5g |
7-oxo-2,3,6,7-Tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | 95+% | 5g |
$658 | 2024-07-18 | |
Crysdot LLC | CD11072841-10g |
7-oxo-2,3,6,7-Tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | 95+% | 10g |
$942 | 2024-07-18 | |
Apollo Scientific | OR310767-1g |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | 1g |
£358.00 | 2024-05-24 | ||
Enamine | EN300-7417480-0.05g |
7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | 95% | 0.05g |
$212.0 | 2024-05-24 | |
A2B Chem LLC | AH13952-1mg |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AH13952-5mg |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
683268-08-8 | >95% | 5mg |
$214.00 | 2024-04-19 |
1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- Related Literature
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo-
Research Brief on 1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- (CAS: 683268-08-8)
The compound 1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde,2,3,6,7-tetrahydro-7-oxo- (CAS: 683268-08-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead structure for drug development.
Recent synthetic studies have demonstrated improved methodologies for producing 683268-08-8 with higher yields and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel three-step synthesis pathway starting from commercially available 2,3-dihydroxyquinoline, achieving an overall yield of 68% with excellent purity (>99%). The key innovation involved a palladium-catalyzed cyclization step that significantly reduced byproduct formation compared to previous methods.
Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided detailed insights into the compound's conformation and electronic properties. The planar dioxinoquinoline core shows significant π-electron delocalization, while the aldehyde group at position 8 exhibits unusual reactivity patterns that may be exploited for further derivatization. These structural features are particularly relevant for the compound's biological activity profile.
In pharmacological investigations, 683268-08-8 has shown promising activity against multiple kinase targets, particularly in the PI3K/AKT/mTOR pathway. In vitro studies using cancer cell lines demonstrated IC50 values in the low micromolar range (1.2-3.8 μM) for various cancer types, with particularly strong activity against triple-negative breast cancer cells (MDA-MB-231). Mechanistic studies suggest the compound acts through simultaneous inhibition of multiple nodes in the signaling cascade.
The compound's potential as an antimicrobial agent has also been explored. Recent testing against drug-resistant bacterial strains revealed moderate activity against Gram-positive pathogens (MIC = 8-16 μg/mL for MRSA), with structure-activity relationship studies indicating that modifications at the aldehyde position could enhance this activity. Researchers are particularly interested in developing analogs with improved selectivity indices.
From a drug development perspective, preliminary ADMET studies indicate favorable properties for 683268-08-8. The compound demonstrates good metabolic stability in human liver microsomes (t1/2 > 120 minutes) and acceptable permeability in Caco-2 assays (Papp = 8.7 × 10^-6 cm/s). However, solubility remains a challenge (aqueous solubility = 12 μg/mL at pH 7.4), prompting current research into prodrug strategies and formulation approaches.
Several research groups are actively pursuing structure-activity relationship studies based on the 1,4-dioxino[2,3-g]quinoline scaffold. Recent patent applications (WO2023056421, US20230192645) describe novel derivatives with improved potency and pharmacokinetic properties. These developments position 683268-08-8 as a valuable starting point for multiple therapeutic programs.
Future research directions include comprehensive in vivo efficacy studies, further optimization of the core structure, and exploration of combination therapies. The compound's unique mechanism of action and favorable initial profile suggest it may address current limitations in targeted therapies for cancer and infectious diseases. Continued investigation of this scaffold is warranted to fully realize its therapeutic potential.
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